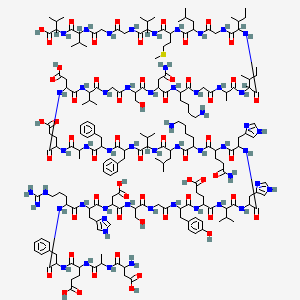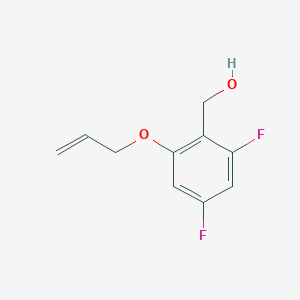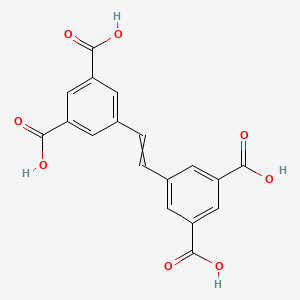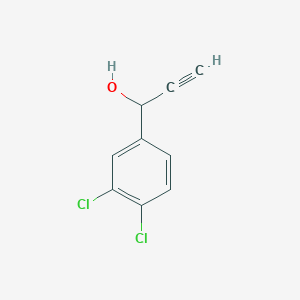
2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide is a chemical compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . This compound is known for its unique structure, which includes an isoquinoline ring and a hydrazinyl-oxoethyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide typically involves the reaction of isoquinoline derivatives with hydrazine and a suitable brominating agent. One common method includes the following steps:
Formation of the Isoquinoline Derivative: Isoquinoline is reacted with an appropriate aldehyde or ketone to form the corresponding isoquinoline derivative.
Hydrazine Addition: The isoquinoline derivative is then treated with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its reactivity and ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also generate reactive intermediates that interact with cellular components, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Hydrazinyl-2-oxoethyl)pyridinium bromide
- 2-(2-Hydrazinyl-2-oxoethyl)quinolinium bromide
- 2-(2-Hydrazinyl-2-oxoethyl)benzothiazolium bromide
Uniqueness
2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide is unique due to its isoquinoline ring structure, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the isoquinoline ring enhances its ability to interact with specific biological targets, making it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C11H12BrN3O |
|---|---|
Molekulargewicht |
282.14 g/mol |
IUPAC-Name |
2-isoquinolin-2-ium-2-ylacetohydrazide;bromide |
InChI |
InChI=1S/C11H11N3O.BrH/c12-13-11(15)8-14-6-5-9-3-1-2-4-10(9)7-14;/h1-7H,8,12H2;1H |
InChI-Schlüssel |
ZUPUZWRZWFIZQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC(=O)NN.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)

![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)

![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)


![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)



![2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)
